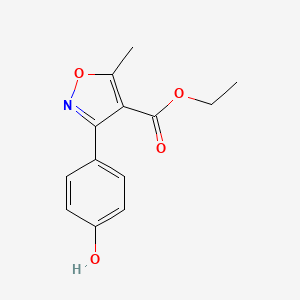

Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate

Übersicht

Beschreibung

This would include the IUPAC name, other names, and the structural formula of the compound.

Synthesis Analysis

This would involve a detailed explanation of the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography or NMR spectroscopy to determine the structure of the compound.Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including the reagents and conditions for each reaction.Physical And Chemical Properties Analysis

This would include properties such as melting point, boiling point, solubility, and stability.Wissenschaftliche Forschungsanwendungen

1. Antimicrobial Activity

- Summary of Application: Amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety have shown structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .

- Methods of Application: The synthesis of these derivatives involves various substitutions on the 4-hydroxyphenyl moiety .

- Results: These derivatives demonstrated substantial activity against Candida auris, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/mL . Hydrazones 14 – 16, containing heterocyclic substituents, showed the most potent and broad-spectrum antimicrobial activity .

2. Material Science Applications

- Summary of Application: (E)-Ethyl 3-(4-hydroxyphenyl)acrylate, a compound with a similar structure, has been used in the development of biodegradable polymers and liquid crystals.

- Methods of Application: The compound’s reactive functional groups allow it to be incorporated into the development of biodegradable polymers. Its specific molecular structure and properties have also been explored in the development of liquid crystals.

- Results: The research opens avenues for exploring its use in sustainable materials and applications.

3. UV-Shielding and Antibacterial Function

- Summary of Application: A new kind of acrylic emulsion with UV-shielding and antibacterial properties was prepared .

- Methods of Application: The emulsion was synthesized by soap-free emulsion polymerization with (3-acrylamidopropyl)trimethyl ammonium chloride (ATAC) and 2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl] ethyl methacrylate (BHEM) as functional monomers .

- Results: The emulsion was modified by the functional monomers and endowed it with good antibacterial property and strong UV-shielding performance at 295 nm and 340 nm . After 240 h aging test, the color difference (ΔE) and rate of loss of gloss (ΔG) of the coating made by the new emulsion were only 2.81 and 5.12% respectively .

4. Biodegradable Polymers

- Summary of Application: (E)-Ethyl 3-(4-hydroxyphenyl)acrylate, a compound with a similar structure, can be incorporated into the development of biodegradable polymers due to its reactive functional groups.

- Methods of Application: The compound’s reactive functional groups allow it to be incorporated into the development of biodegradable polymers.

- Results: This opens avenues for exploring its use in sustainable materials and applications.

5. Antimicrobial Candidates

- Summary of Application: Amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety have shown structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .

- Methods of Application: The synthesis of these derivatives involves various substitutions on the 4-hydroxyphenyl moiety .

- Results: These derivatives demonstrated substantial activity against Candida auris, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/mL . Hydrazones 14 – 16, containing heterocyclic substituents, showed the most potent and broad-spectrum antimicrobial activity .

6. UV-Shielding and Antibacterial Function

- Summary of Application: A new kind of acrylic emulsion with UV-shielding and antibacterial properties was prepared .

- Methods of Application: The emulsion was synthesized by soap-free emulsion polymerization with (3-acrylamidopropyl)trimethyl ammonium chloride (ATAC) and 2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl] ethyl methacrylate (BHEM) as functional monomers .

- Results: The emulsion was modified by the functional monomers and endowed it with good antibacterial property and strong UV-shielding performance at 295 nm and 340 nm . After 240 h aging test, the color difference (ΔE) and rate of loss of gloss (ΔG) of the coating made by the new emulsion were only 2.81 and 5.12% respectively .

Safety And Hazards

This would involve studying the toxicity of the compound and any precautions that need to be taken when handling it.

Zukünftige Richtungen

This would involve discussing potential future research directions, such as new reactions that could be explored or potential applications of the compound.

Eigenschaften

IUPAC Name |

ethyl 3-(4-hydroxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-3-17-13(16)11-8(2)18-14-12(11)9-4-6-10(15)7-5-9/h4-7,15H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSISQARGKWFFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C2=CC=C(C=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(3-Chlorophenyl)-thiophen-2-yl]-methanol](/img/structure/B1489667.png)

![2-oxo-N-(pyridin-4-ylmethyl)-3-[2-(4-sulfamoylphenyl)hydrazinyl]indole-5-carboxamide](/img/structure/B1489668.png)

![2-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B1489669.png)

![[5-(3,4-Dichlorophenyl)-thiophen-2-yl]-methanol](/img/structure/B1489672.png)

![2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde disodium salt](/img/structure/B1489678.png)

![4-(4-Tert-butylphenyl)-2-[(4-chlorophenyl)amino]-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B1489686.png)